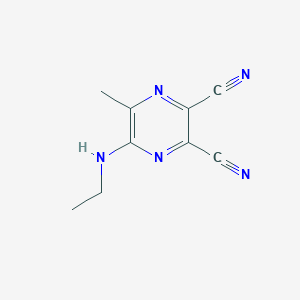

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile

Beschreibung

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is a pyrazine derivative characterized by a fused aromatic ring system with two cyano groups at positions 2 and 3, a methyl group at position 6, and an ethylamino substituent at position 3. This compound belongs to the broader class of 5-(alkylamino)-6-alkyl/arylpyrazine-2,3-dicarbonitriles, which are synthesized via one-pot reactions of alkyl isocyanides with aryl/alkyl carbonyl chlorides followed by diaminomaleonitrile (DAMN) addition . The structural features of this compound, including its electron-deficient pyrazine core and polar substituents, make it relevant in materials science, medicinal chemistry, and agrochemical research.

Key properties include:

Eigenschaften

CAS-Nummer |

72112-35-7 |

|---|---|

Molekularformel |

C9H9N5 |

Molekulargewicht |

187.20 g/mol |

IUPAC-Name |

5-(ethylamino)-6-methylpyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C9H9N5/c1-3-12-9-6(2)13-7(4-10)8(5-11)14-9/h3H2,1-2H3,(H,12,14) |

InChI-Schlüssel |

VNAWNPMZKZBEIK-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=C(N=C(C(=N1)C#N)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 5,6-dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile

- Starting materials: Diaminomaleonitrile and oxalyl chloride in anhydrous dioxane.

- Conditions: Dropwise addition of diaminomaleonitrile suspension to oxalyl chloride solution, temperature gradually increased to 50 °C, followed by 3 hours stirring at 50 °C.

- Yield: Approximately 95%.

- Notes: Product crystallized from water and dried to obtain brownish crystals.

This intermediate forms the basis for further functionalization on the pyrazine ring.

Conversion to 5,6-dichloropyrazine-2,3-dicarbonitrile

- Reagents: Thionyl chloride and DMF (as catalyst) in anhydrous dioxane.

- Conditions: Stirring at 60 °C for 1.5 hours, addition of DMF, further stirring at 60 °C for 1.5 hours.

- Purification: Extraction with hot toluene and column chromatography on silica gel.

- Yield: Approximately 30%.

- Physical form: Off-white solid.

This chlorination step introduces reactive chlorine atoms at positions 5 and 6, enabling subsequent nucleophilic substitution.

Functionalization to Obtain 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile

Selective Chlorination and Substitution

- Starting from 6-methyl-5-chloropyrazine-2,3-dicarbonitrile (prepared by selective chlorination of the pyrazine dicarbonitrile core), the ethylamino group is introduced by nucleophilic substitution.

- Reagents: N,N,N’-triethylethylenediamine or similar ethylamino-containing nucleophiles.

- Base: Anhydrous potassium carbonate to deprotonate the amine and facilitate substitution.

- Solvent: Tetrahydrofuran (THF).

- Conditions: Stirring at room temperature followed by reflux for 4 hours.

- Monitoring: Thin-layer chromatography (TLC) with dichloromethane or acetone/triethylamine (30:1) as eluent.

- Outcome: Complete consumption of starting material and formation of the desired ethylamino-substituted product.

This method allows for the selective substitution at the 5-position while retaining the methyl group at the 6-position.

Alternative Synthetic Routes and Catalysis

- Some synthetic routes involve Friedel-Crafts acylation of thiophene derivatives followed by condensation with diaminomaleonitrile under Lewis acid catalysis to form pyrazine-2,3-dicarbonitrile derivatives with various substituents.

- These methods are more relevant for derivatives bearing alkoxythiophenyl substituents but demonstrate the versatility of condensation reactions with diaminomaleonitrile to form the pyrazine core.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diaminomaleonitrile + Oxalyl chloride | Anhydrous dioxane, 50 °C, 3 h | 5,6-dioxo-1,4,5,6-tetrahydropyrazine-2,3-dicarbonitrile | 95 | Crystallization from water |

| 2 | Above intermediate + Thionyl chloride + DMF | 60 °C, 3 h total, extraction + chromatography | 5,6-dichloropyrazine-2,3-dicarbonitrile | 30 | Chlorination at 5,6 positions |

| 3 | 6-methyl-5-chloropyrazine-2,3-dicarbonitrile | Potassium carbonate, THF, N,N,N’-triethylethylenediamine, reflux 4 h | 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile | Not specified | Nucleophilic aromatic substitution |

Research Findings and Notes

- The nucleophilic substitution of chloro substituents on the pyrazine ring with ethylamino groups proceeds efficiently under basic conditions in aprotic solvents like THF.

- Potassium carbonate serves as a mild base that promotes deprotonation of the amine nucleophile without causing side reactions.

- The reaction progress is effectively monitored by TLC, ensuring complete conversion.

- Purification typically involves crystallization or chromatographic methods to isolate the pure product.

- The synthetic methods reported are reproducible and scalable, suitable for multigram synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazine oxides.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: Used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Structural and Spectral Differences

| Compound Name | Substituents (Position 5/6) | Melting Point (°C) | UV-Vis λmax (nm) | Fluorescence Properties |

|---|---|---|---|---|

| 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile | Ethylamino / Methyl | N/A | 267, 303, 373 | Broad emission in visible range |

| 5-(Cyclohexylamino)-6-methylpyrazine-2,3-dicarbonitrile (13e) | Cyclohexylamino / Methyl | 190–191 | 267, 303, 373 | Not reported |

| 5-(t-Butylamino)-6-methylpyrazine-2,3-dicarbonitrile (13h) | t-Butylamino / Methyl | 139–140 | 267, 303, 373 | Weak fluorescence due to steric hindrance |

| 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile (13a) | Cyclohexylamino / Phenyl | 163–164 | 267, 303, 373 | Enhanced Stokes shift vs. methyl analogs |

Key Observations :

- Melting Points : Bulky substituents (e.g., cyclohexyl) increase melting points due to improved crystal packing, while branched groups (t-butyl) reduce melting points .

- UV-Vis Spectra : All compounds exhibit identical absorption peaks (λmax ≈ 267, 303, 373 nm), indicating minimal electronic perturbation from substituents .

- Fluorescence : Methyl and phenyl substituents enhance fluorescence intensity compared to sterically hindered groups like t-butyl .

Antimicrobial Activity :

- 5-(Ethylamino)-6-methyl derivative: Moderate activity against Staphylococcus aureus and Escherichia coli (MIC ~25–50 µg/mL) .

- 5-(4-Chlorobenzylamino)-6-methyl analog (15): Superior antifungal activity (MIC ~12.5 µg/mL against Candida albicans) due to electron-withdrawing chloro substituents .

- 5-(Trifluoromethylpyridinyl) derivatives (13g) : Enhanced broad-spectrum activity (MIC ~6.25 µg/mL) attributed to fluorine’s lipophilicity and membrane penetration .

Herbicidal Activity :

- Ethylamino and methyl substituents in 5-(ethylamino)-6-methylpyrazine-2,3-dicarbonitrile contribute to herbicidal efficacy by inhibiting photosynthesis in chloroplasts (IC₅₀ ~10 µM) .

- Propylamino analogs (e.g., 5-propylamino-6-phenylpyrazine-2,3-dicarbonitrile) show reduced activity (IC₅₀ ~50 µM), suggesting ethylamino’s optimal chain length for target binding .

Electrochemical Behavior :

- Pyrazine-2,3-dicarbonitriles exhibit strong electron-accepting properties, with reduction potentials (Ered) linearly correlated to the number of pyrazine units in macrocycles .

- Ethylamino substituents marginally increase electron density at the pyrazine core compared to t-butylamino groups, as evidenced by NMR chemical shifts (δ 2.45 ppm for methyl in 13h vs. δ 2.47 ppm in 13e) .

Biologische Aktivität

5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and herbicidal research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- IUPAC Name : 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile

- CAS Number : 72112-35-7

- Molecular Formula : C8H10N4

- Molecular Weight : 178.20 g/mol

Synthesis and Characterization

The synthesis of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile typically involves the aminodehalogenation reaction under microwave-assisted conditions, which enhances yield and reduces reaction time. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile exhibit significant antimicrobial properties. A study focusing on N-benzylamine substituted variants reported notable activity against Mycobacterium tuberculosis, with some compounds achieving a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL . The lipophilicity of these compounds was found to correlate with their antimycobacterial activity, suggesting that modifications at the benzyl moiety can enhance efficacy.

Herbicidal Activity

The herbicidal potential of this compound has also been explored. Compounds derived from 5-(Ethylamino)-6-methylpyrazine-2,3-dicarbonitrile were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The IC50 values for herbicidal activity ranged from 16.4 to 487.0 µmol/L, indicating varying levels of effectiveness among different derivatives . The most active substances were identified as those with halogen or trifluoromethyl substitutions.

Case Studies

- Antimycobacterial Activity :

- Herbicidal Evaluation :

Table 1: Biological Activity Summary

| Compound | MIC (µg/mL) | Herbicidal IC50 (µmol/L) | Notable Substitutions |

|---|---|---|---|

| 1 | 6.25 | 16.4 | 3,4-Cl |

| 2 | Not tested | 487.0 | 4-CF3 |

| 3 | Not tested | Varies | Halogen |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aminodehalogenation | Microwave-assisted | High |

| Characterization Techniques | IR, NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.